

# "3-Amino-4,5-dimethylbenzenesulfonamide" chemical properties and structure elucidation

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## Compound of Interest

Compound Name: 3-Amino-4,5-dimethylbenzenesulfonamide

Cat. No.: B1276072

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An In-depth Technical Guide to **3-Amino-4,5-dimethylbenzenesulfonamide**: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-Amino-4,5-dimethylbenzenesulfonamide** is an organic chemical compound belonging to the benzenesulfonamide class. The core structure consists of a benzene ring substituted with a sulfonamide group ( $-\text{SO}_2\text{NH}_2$ ), an amino group ( $-\text{NH}_2$ ), and two methyl groups ( $-\text{CH}_3$ ). The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, most notably in antimicrobial drugs (sulfa drugs). The specific substitution pattern of this molecule—an amino group at position 3 and two adjacent methyl groups at positions 4 and 5—defines its unique chemical characteristics. This document provides a comprehensive overview of its known chemical properties and outlines the standard methodologies for its structure elucidation.

## Chemical Properties

The physicochemical properties of **3-Amino-4,5-dimethylbenzenesulfonamide** have been primarily determined through computational methods. These calculated values provide essential information for handling, storage, and experimental design.

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub> S	[1]
Molecular Weight	200.26 g/mol	[1]
Exact Mass	200.06194880 Da	[2]
Topological Polar Surface Area	91.8 Å <sup>2</sup>	
Hydrogen Bond Donor Count	2	
Hydrogen Bond Acceptor Count	4	
Rotatable Bond Count	1	
CAS Number	137439-93-3	

Hazard Information: According to GHS classifications provided from one notification to the ECHA C&L Inventory, this compound is associated with the following hazards[1]:

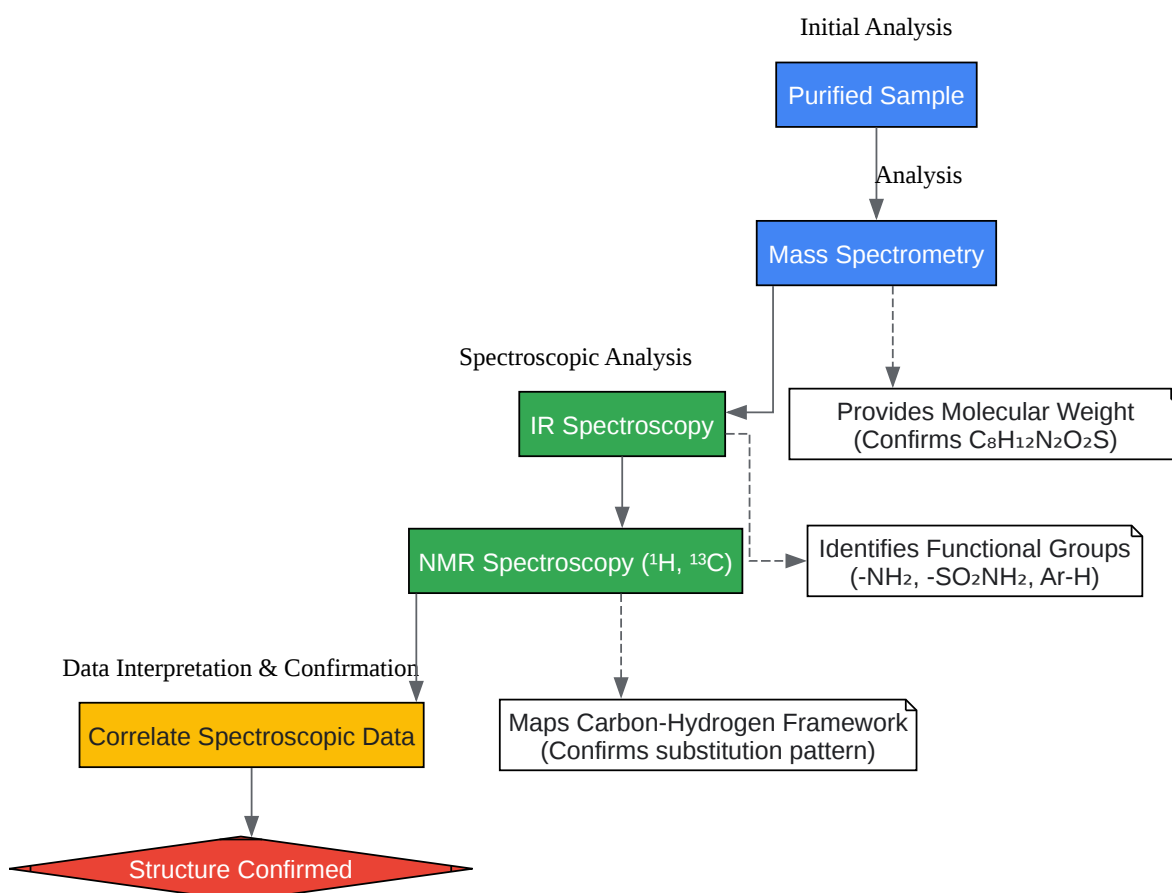
- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

## Structure Elucidation

The definitive confirmation of the structure of **3-Amino-4,5-dimethylbenzenesulfonamide** relies on a combination of modern spectroscopic techniques. Each method provides complementary information to build a complete picture of the molecular architecture.

## Logical Workflow for Structure Elucidation

The process of confirming the chemical structure follows a logical progression, integrating data from multiple analytical techniques to ensure an unambiguous assignment.



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Caption: Workflow for the structure elucidation of **3-Amino-4,5-dimethylbenzenesulfonamide**.

## Key Spectroscopic Correlations

The following diagram illustrates the key structural features of the molecule and their expected correlations in spectroscopic analyses.

Caption: Key structural features and their expected spectroscopic signatures.

## Experimental Protocols

The following sections describe generalized protocols for acquiring the spectroscopic data necessary for structure elucidation.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Methodology:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent, such as DMSO- $d_6$ . The use of DMSO- $d_6$  is often preferred for sulfonamides as it can help in observing the exchangeable protons of the amino ( $-NH_2$ ) and sulfonamide ( $-SO_2NH_2$ ) groups.
- **$^1H$  NMR Analysis:** Acquire a proton NMR spectrum. The expected spectrum should show:
  - Two singlets in the aromatic region (approx. 6.5-8.0 ppm), corresponding to the two protons on the benzene ring.
  - Two distinct singlets in the aliphatic region (approx. 2.0-2.5 ppm), corresponding to the two non-equivalent methyl groups.
  - One or two broad singlets corresponding to the protons of the primary amine and the sulfonamide group. Their chemical shift can be variable, and they may exchange with  $D_2O$ .
- **$^{13}C$  NMR Analysis:** Acquire a proton-decoupled  $^{13}C$  NMR spectrum. The spectrum should display eight distinct carbon signals:
  - Six signals in the aromatic region (approx. 110-150 ppm).

- Two signals in the aliphatic region (approx. 15-25 ppm) for the two methyl carbons.
- 2D NMR (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals and confirm the connectivity and substitution pattern, 2D NMR experiments should be performed.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups within the molecule.

Methodology:

- Sample Preparation: Prepare the sample using either the KBr (potassium bromide) pellet method or as a thin film on a salt plate (for liquids/oils). For solid samples like this compound, Attenuated Total Reflectance (ATR) is a common and simple alternative.
- Data Acquisition: Scan the sample over the mid-infrared range (typically 4000 to 400  $\text{cm}^{-1}$ ).
- Expected Absorption Bands:
  - N-H Stretching: Two distinct bands in the 3450-3250  $\text{cm}^{-1}$  region, characteristic of the primary amino ( $-\text{NH}_2$ ) and sulfonamide ( $-\text{SO}_2\text{NH}_2$ ) groups.
  - S=O Stretching: Two strong absorption bands, typically around 1350-1300  $\text{cm}^{-1}$  (asymmetric stretch) and 1160-1120  $\text{cm}^{-1}$  (symmetric stretch), are definitive for the sulfonamide group.
  - Aromatic C-H Stretching: Weak to medium bands above 3000  $\text{cm}^{-1}$ .
  - Aromatic C=C Bending: Overtone and combination bands in the 2000-1600  $\text{cm}^{-1}$  region and out-of-plane bending in the 900-675  $\text{cm}^{-1}$  region can provide information about the ring substitution pattern.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound and can offer structural clues from its fragmentation patterns.

### Methodology:

- Ionization: Use an appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization method suitable for polar molecules like this and will likely produce a strong protonated molecular ion  $[M+H]^+$ . Electron impact (EI) can also be used, which would yield the molecular ion ( $M^+$ ) and more extensive fragmentation.
- Analysis:
  - Molecular Ion Peak: The primary goal is to identify the molecular ion peak. For this compound ( $C_8H_{12}N_2O_2S$ ), the expected exact mass is 200.0619. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
  - Fragmentation Pattern: In EI-MS, characteristic fragmentation would likely involve the loss of  $SO_2$  or the cleavage of the C-S bond, providing further evidence for the proposed structure. Tandem MS (MS/MS) on the  $[M+H]^+$  ion from ESI can also be used to elicit structurally informative fragments[3].

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## References

- 1. 3-Amino-4,5-dimethylbenzene-1-sulfonamide |  $C_8H_{12}N_2O_2S$  | CID 4961879 - PubChem [pubchem.ncbi.nlm.nih.gov]
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